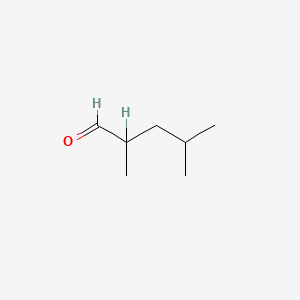

2,4-Dimethylpentanal

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523741. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,4-dimethylpentanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6(2)4-7(3)5-8/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTMCJMLSOIYGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27944-79-2 | |

| Record name | 2,4-Dimethylpentanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027944792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIMETHYLPENTANAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-DIMETHYLPENTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DE7YF56LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,4-Dimethylpentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of 2,4-dimethylpentanal. The information is curated for researchers, scientists, and professionals in drug development who may encounter this branched-chain aldehyde as a synthetic intermediate or building block. This document summarizes its known physical and spectral properties, offers detailed hypothetical experimental protocols for its synthesis and analysis, and illustrates key reaction mechanisms.

Chemical Structure and Identifiers

This compound is a saturated aliphatic aldehyde with the chemical formula C₇H₁₄O. Its structure features a five-carbon pentanal backbone with two methyl group substituents at positions 2 and 4.

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0.5!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="3,0.5!"]; C5 [label="C", pos="4,0!"]; O1 [label="O", pos="0,-0.8!"]; C2_Me [label="C", pos="1,1.5!"]; C4_Me [label="C", pos="3,1.5!"];

// Hydrogen nodes for clarity on stereocenters and functional group H_C1 [label="H", pos="-0.5,-0.3!"]; H_C2 [label="H", pos="1.5,0.2!"]; H_C4 [label="H", pos="3.5,0.2!"];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C1 -- O1 [label=""]; C1 -- H_C1 [label=""]; C2 -- C2_Me [label=""]; C4 -- C4_Me [label=""]; C2 -- H_C2 [label=""]; C4 -- H_C4 [label=""];

// Double bond for carbonyl C1 -- O1 [style=double, len=0.8];

// Node for IUPAC name label_node [label="this compound", pos="2,-1.5!", fontcolor="#4285F4"]; } केंद

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 27944-79-2[1] |

| Molecular Formula | C₇H₁₄O[1] |

| Molecular Weight | 114.19 g/mol [1] |

| Canonical SMILES | CC(C)CC(C)C=O[1] |

| InChI | InChI=1S/C7H14O/c1-6(2)4-7(3)5-8/h5-7H,4H2,1-3H3[1] |

| Synonyms | Pentanal, 2,4-dimethyl-; Valeraldehyde, 2,4-dimethyl-[1] |

Physicochemical Properties

This compound is a colorless liquid with a pungent odor.[2] A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Boiling Point | 134.5 °C at 760 mmHg | [2] |

| Density | 0.803 g/cm³ | [2] |

| Flash Point | 33.4 °C | [2] |

| Refractive Index | 1.401 | [2] |

| Vapor Pressure | 8.08 mmHg at 25 °C | [2] |

| Melting Point | Not available | [2] |

Spectroscopic Data (Predicted Interpretation)

While raw spectral data is available in public databases, detailed assignments for this compound are not readily published. This section provides a predicted interpretation based on the compound's structure and general spectroscopic principles.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Aldehydic Proton (-CHO): A downfield signal, likely a doublet, in the range of 9.5-9.7 ppm due to the deshielding effect of the carbonyl group.

-

Protons on C2 and C4: Complex multiplets in the upfield region, further split by neighboring protons.

-

Methylene Protons (-CH₂-): A multiplet signal.

-

Methyl Protons (-CH₃): Multiple doublets in the upfield region (around 0.9-1.2 ppm) due to splitting by the adjacent methine protons.

3.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom.

-

Carbonyl Carbon (-CHO): A highly deshielded signal in the range of 200-205 ppm.

-

Methine Carbons (C2 and C4): Signals in the aliphatic region.

-

Methylene Carbon (C3): A signal in the aliphatic region.

-

Methyl Carbons (-CH₃): Signals in the upfield aliphatic region.

3.3. Mass Spectrometry

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) at m/z = 114. The fragmentation pattern is expected to show characteristic losses of alkyl fragments.

-

Loss of an isopropyl group (-CH(CH₃)₂): A peak at m/z = 71.

-

Loss of a propyl group (-CH₂CH(CH₃)₂): A peak at m/z = 57.

-

McLafferty rearrangement: A potential peak at m/z = 58.

-

Alpha-cleavage: Peaks resulting from the cleavage of bonds adjacent to the carbonyl group.

3.4. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1725-1740 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[3]

-

C-H Stretch (Alkyl): Strong absorption bands in the region of 2850-2960 cm⁻¹.[3]

-

C-H Bend (Alkyl): Absorption bands in the region of 1365-1465 cm⁻¹.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. The following sections provide representative procedures adapted from established methods for similar compounds.

4.1. Synthesis of this compound via Oxidation of 2,4-Dimethyl-1-pentanol (B1329443) (Hypothetical Protocol)

This protocol is a generalized procedure for the oxidation of a primary alcohol to an aldehyde using pyridinium (B92312) chlorochromate (PCC).

Materials:

-

2,4-Dimethyl-1-pentanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Celatom® or Celite®

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethyl-1-pentanol in anhydrous dichloromethane.

-

To this solution, add a slurry of pyridinium chlorochromate (PCC) and silica gel in dichloromethane in one portion.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celatom® or Celite®.

-

Wash the filter cake thoroughly with diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes to afford pure this compound.

Figure 2: Workflow for the synthesis of this compound.

4.2. Purification by Fractional Distillation (General Protocol)

Due to its relatively low boiling point, fractional distillation is a suitable method for purifying this compound from less volatile impurities.

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all glassware is dry.

-

Place the crude this compound in the distillation flask with a few boiling chips.

-

Heat the distillation flask gently using a heating mantle.

-

Slowly increase the temperature and observe the vapor rising through the fractionating column.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (134.5 °C at atmospheric pressure). Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

4.3. GC-MS Analysis (General Protocol)

Gas chromatography-mass spectrometry (GC-MS) can be used to assess the purity of this compound and identify any impurities.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column (e.g., 5% phenyl-methylpolysiloxane).

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (split injection).

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Chemical Reactivity and Potential Signaling Pathways

As a branched-chain aldehyde, this compound undergoes typical reactions of this functional group. There is currently no scientific literature describing its involvement in specific biological signaling pathways.

5.1. Oxidation

Aldehydes are readily oxidized to carboxylic acids. The oxidation of this compound would yield 2,4-dimethylpentanoic acid. Mild oxidizing agents are required to avoid side reactions.

5.2. Reduction

Reduction of the aldehyde group in this compound with reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will produce the corresponding primary alcohol, 2,4-dimethyl-1-pentanol.[4][5][6]

5.3. Grignard Reaction

Reaction with a Grignard reagent (R-MgX) will result in the formation of a secondary alcohol after an acidic workup. For example, reacting this compound with methylmagnesium bromide would yield 3,5-dimethyl-2-hexanol.

Figure 3: Logical workflow of a Grignard reaction with this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It may cause skin and serious eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

References

- 1. This compound | C7H14O | CID 34072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C7H16 mass spectrum of 2,4-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. www1.udel.edu [www1.udel.edu]

- 5. whitman.edu [whitman.edu]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Physical Properties of 2,4-Dimethylpentanal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 2,4-Dimethylpentanal, a branched-chain aldehyde. The information is presented to be a valuable resource for professionals in research and development.

Chemical Identity

-

IUPAC Name: this compound[1]

-

Chemical Structure:

Summary of Physical Properties

The quantitative physical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Molecular Weight | 114.19 | g/mol | |

| Boiling Point | 134.5 | °C | at 760 mmHg[2][4][5][6] |

| Melting Point | -43.35 (estimate) | °C | |

| Density | 0.803 | g/cm³ | |

| Refractive Index | 1.401 | ||

| Flash Point | 33.4 | °C | [2][4][5][6] |

| Vapor Pressure | 8.08 | mmHg | at 25°C[2][4][5][6] |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol (B145695) and ether.[7] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a liquid organic compound such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] For a substance like this compound, this can be determined by several methods, including simple distillation and the micro-boiling point method.[9][10][11]

-

Simple Distillation: This method is suitable when a larger volume of the sample is available. The liquid is heated in a distillation apparatus, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature remains constant during the distillation of a pure substance and represents its boiling point.[9]

-

Micro-Boiling Point Method: This technique is ideal for small sample volumes.[10][11] A small amount of the liquid is placed in a fusion tube with an inverted sealed capillary tube. The setup is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid just begins to enter the capillary, is recorded as the boiling point.[8][10]

Density is the mass of a substance per unit volume.[12] For liquids, it is commonly determined using a pycnometer or a hydrometer.[12][13]

-

Pycnometer Method: A pycnometer is a flask with a precise volume.[13] The procedure involves weighing the empty pycnometer, then weighing it filled with the sample liquid. The mass of the liquid is obtained by subtraction. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[13]

-

Hydrometer Method: A hydrometer is an instrument that is floated in the liquid to measure its relative density. The liquid's density is read directly from a calibrated scale on the hydrometer's stem at the point where the liquid surface meets it.[12]

The refractive index of a material is a dimensionless number that describes how fast light travels through it.[14] It is a characteristic property of a substance and can be measured using a refractometer.[15]

-

Abbe Refractometer: This is a common laboratory instrument for measuring the refractive index of liquids. A few drops of the sample are placed on the prism surface. Light is passed through the sample, and the refractometer measures the angle at which the light is refracted. This angle is then converted to a refractive index value, which is displayed on a scale or digitally. The measurement is typically performed at a standard temperature, as the refractive index is temperature-dependent.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for determining the boiling point of a liquid sample using the micro-boiling point method.

Caption: Workflow for Micro-Boiling Point Determination.

References

- 1. This compound | C7H14O | CID 34072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Pentanal, 2,4-dimethyl- | CAS#:27944-79-2 | Chemsrc [chemsrc.com]

- 5. This compound | 27944-79-2 [chemnet.com]

- 6. Cas 27944-79-2,this compound | lookchem [lookchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. vernier.com [vernier.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 13. mt.com [mt.com]

- 14. practical physics: experiment 12: refractive index [johnwellphy1.blogspot.com]

- 15. Refractive index - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to 2,4-Dimethylpentanal (CAS: 27944-79-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylpentanal, a branched-chain aldehyde, is a volatile organic compound with applications in the flavor and fragrance industries. While its primary uses have been in these fields, the reactivity of the aldehyde functional group and its structural similarity to endogenous molecules suggest potential interactions with biological systems, making it a compound of interest for further investigation in the context of toxicology and drug discovery. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and potential biological relevance of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 27944-79-2 | N/A |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [2][1] |

| IUPAC Name | This compound | |

| Synonyms | Pentanal, 2,4-dimethyl-; Valeraldehyde, 2,4-dimethyl- | [2][1] |

| Appearance | Colorless liquid | [3] |

| Odor | Strong, pungent | [3] |

| Boiling Point | 134.5 °C at 760 mmHg | [3] |

| Flash Point | 33.4 °C | [3] |

| Density | 0.803 g/cm³ | [3] |

| Refractive Index | 1.401 | [3] |

| Vapor Pressure | 8.08 mmHg at 25°C | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of this compound. The following sections provide generalized yet detailed methodologies that can be adapted for this specific compound.

Synthesis

Two common methods for the synthesis of aldehydes are the oxidation of primary alcohols and the hydroformylation of alkenes.

This method involves the oxidation of the corresponding primary alcohol, 2,4-Dimethyl-1-pentanol. Pyridinium chlorochromate (PCC) is a common and relatively mild oxidizing agent used for this purpose to minimize over-oxidation to the carboxylic acid.

Materials:

-

2,4-Dimethyl-1-pentanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, suspend PCC (1.5 equivalents) in anhydrous DCM.

-

To this suspension, add a solution of 2,4-Dimethyl-1-pentanol (1 equivalent) in anhydrous DCM dropwise with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica gel to remove the chromium byproducts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by distillation.

Hydroformylation (or the oxo process) involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene. This industrial process typically requires a transition metal catalyst, such as a rhodium or cobalt complex, and high pressures of carbon monoxide and hydrogen (synthesis gas).

Materials:

-

4-Methyl-1-pentene

-

Rhodium-based catalyst (e.g., Rh(CO)₂(acac))

-

Phosphine (B1218219) ligand (e.g., triphenylphosphine)

-

Solvent (e.g., toluene)

-

High-pressure reactor (autoclave)

-

Synthesis gas (CO/H₂)

Procedure:

-

Charge the high-pressure reactor with the rhodium catalyst, phosphine ligand, and solvent under an inert atmosphere.

-

Add 4-Methyl-1-pentene to the reactor.

-

Seal the reactor and purge it several times with synthesis gas.

-

Pressurize the reactor with the desired ratio of CO and H₂ (e.g., 1:1) to the target pressure (e.g., 10-100 atm).

-

Heat the reactor to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

-

Maintain the reaction conditions for several hours, monitoring the pressure drop to gauge the reaction progress.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

-

The reaction mixture, containing the product this compound, can be analyzed and purified by gas chromatography.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

Materials:

-

Cell culture media containing this compound

-

Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)

-

Organic solvent for extraction (e.g., dichloromethane or hexane)

-

Anhydrous sodium sulfate

-

GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

Sample Preparation (Liquid-Liquid Extraction):

-

To a known volume of the cell culture medium, add a known amount of the internal standard.

-

Add an equal volume of the extraction solvent.

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.

-

Centrifuge the sample to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a clean vial.

-

Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

Transfer the final extract to a GC vial for analysis.

GC-MS Parameters (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Range: m/z 35-350

Data Analysis:

-

Identify this compound and the internal standard based on their retention times and mass spectra.

-

Quantify the amount of this compound by comparing the peak area of a characteristic ion to that of the internal standard, using a calibration curve prepared with known concentrations of the analyte.

Potential Biological Signaling and Experimental Workflows

While direct evidence for the involvement of this compound in specific signaling pathways relevant to drug development is currently limited, its nature as a branched-chain aldehyde suggests potential interactions with pathways involved in metabolism and cellular stress. Branched-chain aldehydes are known to be formed from the catabolism of branched-chain amino acids.

Hypothetical Metabolic Pathway and Cellular Interaction

The following diagram illustrates a hypothetical pathway for the formation of a branched-chain aldehyde and its potential downstream cellular effects, which could be investigated for this compound.

References

- 1. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.aston.ac.uk [research.aston.ac.uk]

- 3. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,4-Dimethylpentanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethylpentanal (C₇H₁₄O), a branched-chain aldehyde. The information presented herein is intended to support research, development, and quality control activities where the characterization of this compound is essential. This document details predicted and expected spectroscopic data, outlines relevant experimental protocols, and provides a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. Due to the limited availability of experimentally derived public data, the ¹H and ¹³C NMR data are based on computational predictions, while the Infrared and Mass Spectrometry data are based on characteristic functional group absorptions and fragmentation patterns.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CHO) | ~9.6 | Doublet | ~2.5 |

| H-2 (CH) | ~2.2 | Multiplet | - |

| H-3 (CH₂) | ~1.4, ~1.8 | Multiplet | - |

| H-4 (CH) | ~1.9 | Multiplet | - |

| H-5 (CH₃) | ~1.1 | Doublet | ~7.0 |

| H-6, H-7 (CH₃) | ~0.9 | Doublet | ~6.8 |

Note: Predicted values are generated using standard NMR prediction algorithms. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (CHO) | ~205 |

| C-2 (CH) | ~52 |

| C-3 (CH₂) | ~45 |

| C-4 (CH) | ~25 |

| C-5 (CH₃) | ~18 |

| C-6, C-7 (CH₃) | ~22 |

Note: Predicted values are generated using standard NMR prediction algorithms. Actual experimental values may vary.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |

| C=O (aldehyde) | ~1725 | Strong | Stretch |

| C-H (aldehyde) | ~2720 and ~2820 | Medium | Stretch (Fermi doublet) |

| C-H (alkane) | 2850-2960 | Strong | Stretch |

| C-H (alkane) | 1365-1470 | Medium | Bend |

Table 4: Expected Mass Spectrometry (MS) Fragmentation for this compound

| m/z | Proposed Fragment | Comments |

| 114 | [C₇H₁₄O]⁺• | Molecular Ion (M⁺•) |

| 99 | [M - CH₃]⁺ | Loss of a methyl group |

| 85 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 71 | [M - C₃H₇]⁺ | Loss of a propyl group (McLafferty rearrangement product) |

| 57 | [C₄H₉]⁺ | Butyl cation (base peak) |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 29 | [CHO]⁺ | Formyl cation |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. Therefore, the following are generalized protocols for the analysis of a volatile, liquid aldehyde, which are adaptable for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A neat sample of this compound (approximately 0.5-1.0 mL) is placed in a standard 5 mm NMR tube. A deuterated solvent, such as chloroform-d (B32938) (CDCl₃), is added, typically to a final volume of 0.6-0.7 mL. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Acquisition Parameters: Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

Acquisition Parameters: A wider spectral width of approximately 0-220 ppm is required. Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be necessary to obtain a high-quality spectrum.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is typically used.

-

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet in split or splitless mode.

-

Oven Temperature Program: A temperature gradient is employed to separate the components of the sample. A typical program might start at a low temperature (e.g., 40-50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200-250 °C).

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecules.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Scan Range: The mass spectrometer is set to scan a mass range that includes the molecular weight of the analyte and its expected fragments (e.g., m/z 20-150).

-

-

Data Analysis: The resulting chromatogram shows the separation of compounds over time, and the mass spectrum for the peak corresponding to this compound provides information about its molecular weight and fragmentation pattern.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid sample such as this compound.

Caption: Experimental workflow for spectroscopic analysis.

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of 2,4-Dimethylpentanal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,4-dimethylpentanal. It is designed to serve as a technical resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. The content herein details the predicted proton NMR spectral data, outlines standard experimental protocols, and visualizes the underlying principles of signal generation and analysis.

Predicted 1H NMR Spectral Data of this compound

Due to the absence of readily available experimental spectral data in public databases, the following table summarizes the predicted 1H NMR data for this compound. These predictions are based on established principles of chemical shifts for protons in similar chemical environments.

| Proton Label | Chemical Structure | Number of Protons (Integration) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | -CHO | 1 | 9.6 | Doublet | ~2.5 |

| H-2 | -CH(CH₃)- | 1 | 2.3 | Multiplet | - |

| H-3 | -CH₂- | 2 | 1.2 - 1.6 | Multiplet | - |

| H-4 | -CH(CH₃)₂ | 1 | 1.8 | Multiplet | - |

| H-5, H-5' | -CH(CH₃)₂ | 6 | 0.9 | Doublet | ~6.8 |

| H-6 | -CH(CH₃)- | 3 | 1.1 | Doublet | ~6.8 |

Experimental Protocols for 1H NMR Spectroscopy

The acquisition of a high-quality 1H NMR spectrum is crucial for accurate structural analysis. The following is a detailed methodology for a typical experiment.

2.1 Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

-

Solvent Selection: A deuterated solvent is used to avoid overwhelming the analyte signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which provides a reference signal at 0 ppm. Modern spectrometers can also reference the residual solvent peak.

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

2.2 NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used for analysis.

-

Tuning and Shimming: The spectrometer probe is tuned to the proton frequency, and the magnetic field homogeneity is optimized through a process called shimming to achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient for a simple molecule like this compound.

-

Number of Scans: A sufficient number of scans (e.g., 8 to 16) are acquired and averaged to improve the signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay (e.g., 1-2 seconds) is set between pulses to allow for the protons to return to their equilibrium state.

-

Spectral Width: The spectral width is set to encompass all expected proton signals (typically 0-12 ppm for organic molecules).

-

-

Data Processing: The acquired free induction decay (FID) signal is processed by applying a Fourier transform to convert it into the frequency-domain spectrum. This is followed by phase correction and baseline correction to produce the final 1H NMR spectrum.

Visualization of NMR Principles and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes in the 1H NMR analysis of this compound.

Caption: Correlation of proton environments in this compound to their 1H NMR signals.

Caption: Workflow for 1H NMR spectrum analysis.

Core Principles of 1H NMR Spectrum Interpretation

The analysis of a 1H NMR spectrum involves the interpretation of three key features:

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is indicative of the electronic environment of the proton. Electron-withdrawing groups, such as the aldehyde in this compound, cause a "deshielding" effect, shifting the signal of nearby protons downfield (to a higher ppm value).

-

Integration: The area under each signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.

-

Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., doublet, triplet, quartet) is caused by the magnetic influence of neighboring, non-equivalent protons. The multiplicity of a signal generally follows the "n+1 rule," where 'n' is the number of adjacent, non-equivalent protons. The spacing between these split peaks is the coupling constant (J), measured in Hertz (Hz).

By systematically analyzing these features, the connectivity and three-dimensional arrangement of atoms within a molecule can be determined, making 1H NMR spectroscopy an indispensable tool in chemical research and drug development.

Mass spectrum fragmentation pattern of 2,4-Dimethylpentanal

An In-depth Technical Guide on the Mass Spectrum Fragmentation Pattern of 2,4-Dimethylpentanal

Introduction

This guide provides a detailed analysis of the mass spectrum fragmentation pattern of this compound (C₇H₁₄O), a branched-chain aldehyde. Understanding the fragmentation pathways is crucial for the structural elucidation of this and similar molecules in various research and development settings, including drug development and metabolomics. The primary methods of fragmentation for aliphatic aldehydes under electron ionization (EI) are α-cleavage and McLafferty rearrangement, which lead to the formation of characteristic fragment ions.[1] This document outlines the key fragment ions observed in the mass spectrum of this compound, proposes their structures, and describes the underlying fragmentation mechanisms.

Experimental Protocols

The mass spectral data for this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A general experimental protocol would involve the following steps:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

Gas Chromatography (GC): The sample is injected into the GC, where it is vaporized. The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Ionization: As the separated this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method used for this type of analysis. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the removal of an electron from the molecule, forming a molecular ion (M⁺•).

-

Mass Analysis: The molecular ion and any fragment ions produced by its decomposition are accelerated into a mass analyzer (e.g., a quadrupole or ion trap). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Data Presentation

The mass spectrum of this compound is characterized by several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and the proposed ionic species, are summarized in the table below. The molecular weight of this compound is 114.19 g/mol .[1]

| m/z | Proposed Ionic Species | Fragmentation Pathway |

| 114 | [C₇H₁₄O]⁺• | Molecular Ion (M⁺•) |

| 71 | [C₄H₇O]⁺ | α-cleavage (loss of C₃H₇• radical) |

| 58 | [C₃H₆O]⁺• | McLafferty Rearrangement |

| 57 | [C₄H₉]⁺ | Inductive Cleavage (loss of CHO• radical) or subsequent fragmentation |

| 43 | [C₃H₇]⁺ | α-cleavage (loss of C₄H₇O• radical) - Base Peak |

Note: The relative abundances of these peaks can vary depending on the specific instrument and experimental conditions.

Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 114) is dominated by two primary pathways: α-cleavage and the McLafferty rearrangement.

α-Cleavage

Alpha-cleavage involves the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group.[1] This is a common fragmentation pattern for aldehydes and ketones. In this compound, there are two possible α-cleavage sites, leading to the formation of different fragment ions.

-

Cleavage of the C1-C2 bond: This would lead to the loss of a hydrogen radical, resulting in an [M-1]⁺ ion at m/z 113, or the loss of the formyl radical (•CHO), resulting in an alkyl cation at m/z 85. These are generally less favored pathways for aldehydes.

-

Cleavage of the C2-C3 bond: This is the more significant α-cleavage pathway.

-

Loss of the isobutyl radical (•CH₂CH(CH₃)₂) results in the formation of the acylium ion [CH(CH₃)CHO]⁺ at m/z 71.

-

Loss of the [CH(CH₃)CHO]• radical results in the formation of the isopropyl cation [(CH₃)₂CH]⁺ at m/z 43 , which is observed as the base peak in the spectrum.[1] The stability of the secondary carbocation contributes to its high abundance.

-

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen atom.[1] this compound has γ-hydrogens available for this rearrangement. The rearrangement proceeds through a six-membered cyclic transition state, leading to the elimination of a neutral alkene molecule and the formation of a resonance-stabilized enol radical cation.

In the case of this compound, the transfer of a γ-hydrogen from the C4 methyl group to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond (C2-C3), results in the formation of a neutral propene molecule (C₃H₆) and an enol radical cation with m/z 58 .[1]

Visualization of Fragmentation Pathways

The logical flow of the major fragmentation pathways of this compound is depicted in the following diagram:

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,4-Dimethylpentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,4-dimethylpentanal. This document details the characteristic vibrational modes of the molecule, presents expected absorption data in a structured format, outlines a general experimental protocol for spectral acquisition, and includes a logical diagram illustrating the relationship between the molecule's functional groups and their corresponding IR spectroscopic signals.

Introduction to the Infrared Spectroscopy of Aldehydes

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of molecules upon absorption of infrared radiation. For organic compounds such as this compound, IR spectroscopy is an invaluable tool for functional group identification. The spectrum of this compound is characterized by absorptions arising from its aldehyde functional group and its branched alkane framework.

Molecular Structure and Key Functional Groups

This compound possesses a saturated, branched alkyl chain with a terminal aldehyde group. The key functional groups that give rise to characteristic IR absorptions are:

-

Aldehyde group (-CHO): This group is responsible for two distinct and highly diagnostic absorption bands: the C=O stretching vibration and the C-H stretching vibration of the aldehyde proton.

-

Alkyl groups (C-H): The molecule contains methyl (-CH3) and methylene (B1212753) (-CH2-) groups, as well as a methine (C-H) group, all of which exhibit characteristic stretching and bending vibrations.

-

Carbon-carbon single bonds (C-C): These bonds contribute to the complex fingerprint region of the spectrum.

Expected Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. The precise positions of these peaks can be influenced by the molecular environment and the physical state of the sample.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aldehyde (-CHO) | 2830 - 2695 (often two bands) | Medium |

| C=O Stretch | Aldehyde (-CHO) | 1740 - 1720 | Strong |

| C-H Stretch | Alkyl (-CH₃, -CH₂, -CH) | 2960 - 2850 | Strong |

| C-H Bend | Methyl (-CH₃) | ~1450 and ~1375 | Medium |

| C-H Bend | Methylene (-CH₂) | ~1465 | Medium |

Experimental Protocol for IR Spectral Acquisition

The following is a generalized protocol for obtaining the IR spectrum of a neat liquid sample, such as this compound, using a Fourier Transform Infrared (FTIR) spectrometer.

4.1. Materials and Equipment

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

This compound sample

-

Volatile organic solvent for cleaning (e.g., hexane (B92381) or isopropanol)

-

Kimwipes or other lint-free tissues

-

Gloves

4.2. Procedure

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum: Record a background spectrum to account for atmospheric water and carbon dioxide, as well as any signals from the instrument itself.

-

Sample Preparation:

-

Spectral Acquisition:

-

Place the "sandwich" of salt plates with the sample into the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum of the sample. The instrument software will typically automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Disassemble the salt plates.

-

Clean the plates thoroughly with a volatile organic solvent and a lint-free tissue.

-

Store the clean, dry plates in a desiccator to prevent fogging from atmospheric moisture.

-

Logical Relationship of Functional Groups to IR Spectrum

The following diagram illustrates the correlation between the functional groups present in this compound and their characteristic regions of absorption in an infrared spectrum.

References

IUPAC nomenclature of C7H14O isomers

An in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for isomers of the molecular formula C7H14O is presented. This guide is intended for researchers, scientists, and professionals in drug development who require a systematic understanding of the naming conventions for various aldehydes, ketones, and cyclic ethers.

Understanding Isomers of C7H14O

The molecular formula C7H14O corresponds to a degree of unsaturation of one. This indicates the presence of either one double bond (in an alkene or a carbonyl group) or one ring structure. Consequently, the isomers of C7H14O can be broadly categorized as:

-

Aldehydes: Containing a carbonyl group at the end of a carbon chain.

-

Ketones: Containing a carbonyl group within the carbon chain.

-

Unsaturated Alcohols: Containing both a double bond and a hydroxyl group.

-

Cyclic Ethers: An oxygen atom is part of a ring structure.

-

Cyclic Alcohols: Containing a ring and a hydroxyl group.

A systematic approach to naming these isomers according to IUPAC rules is crucial for unambiguous communication in scientific and technical contexts.

Nomenclature of C7H14O Isomers

The IUPAC nomenclature for organic compounds follows a set of established rules to provide a unique name for every distinct structure. The following table summarizes the IUPAC names for a selection of representative C7H14O isomers.

| Isomer Class | Structure | IUPAC Name |

| Aldehyde | CH3(CH2)5CHO | Heptanal |

| Aldehyde | (CH3)2CH(CH2)3CHO | 5-Methylhexanal |

| Aldehyde | CH3CH2CH(CH3)(CH2)2CHO | 4-Methylhexanal |

| Ketone | CH3CO(CH2)4CH3 | Heptan-2-one |

| Ketone | CH3CH2CO(CH2)3CH3 | Heptan-3-one |

| Ketone | (CH3)2CHCO(CH2)2CH3 | 2-Methylpentan-3-one |

| Ketone | (CH3)3CCOCH2CH3 | 2,2-Dimethylpentan-3-one |

| Cyclic Alcohol | Cyclohexylmethanol | Cyclohexylmethanol |

| Cyclic Alcohol | 1-Methylcyclohexanol | 1-Methylcyclohexanol |

| Cyclic Ether | 2-Propyl-tetrahydrofuran | 2-Propyltetrahydrofuran |

| Cyclic Ether | Oxepane | Oxepane |

Logical Approach to IUPAC Nomenclature

The determination of the correct IUPAC name for a given isomer follows a logical workflow. The diagram below illustrates a simplified decision-making process for naming an organic compound like a C7H14O isomer.

Caption: Simplified workflow for determining the IUPAC name of a C7H14O isomer.

Experimental Protocols

The assignment of IUPAC nomenclature is a theoretical process based on internationally recognized rules. It does not involve experimental procedures. The structural determination of an unknown compound, which precedes naming, would require experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). However, the protocols for these experiments are beyond the scope of a guide on nomenclature.

An In-depth Technical Guide to the Chirality and Stereoisomers of 2,4-Dimethylpentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylpentanal, a chiral aldehyde, possesses two stereogenic centers, giving rise to a total of four stereoisomers. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing the relationships between its enantiomers and diastereomers. While specific experimental data for the individual stereoisomers of this compound are not extensively available in the current literature, this document outlines the theoretical framework for their properties and presents detailed, established methodologies for their synthesis and separation based on analogous chiral compounds. This guide serves as a foundational resource for researchers and professionals engaged in the study and application of chiral molecules in fields such as asymmetric synthesis and drug development.

Introduction to the Chirality of this compound

This compound is a branched-chain aldehyde with the chemical formula C₇H₁₄O.[1][2] The presence of two chiral centers at the C2 and C4 positions of the pentanal backbone results in the existence of stereoisomers. The four possible stereoisomers are:

-

(2R,4R)-2,4-Dimethylpentanal

-

(2S,4S)-2,4-Dimethylpentanal

-

(2R,4S)-2,4-Dimethylpentanal

-

(2S,4R)-2,4-Dimethylpentanal

These stereoisomers exist as two pairs of enantiomers:

-

Enantiomeric Pair 1: (2R,4R) and (2S,4S)

-

Enantiomeric Pair 2: (2R,4S) and (2S,4R)

The relationship between a stereoisomer from one enantiomeric pair and a stereoisomer from the other is diastereomeric. For instance, (2R,4R)-2,4-dimethylpentanal and (2R,4S)-2,4-dimethylpentanal are diastereomers. The distinct three-dimensional arrangement of the methyl groups around the chiral centers leads to unique chemical and physical properties for each pair of diastereomers. This is of critical importance in drug development, where the physiological activity of stereoisomers can vary significantly.

Physicochemical Properties of Stereoisomers

| Property | Enantiomers (e.g., (2R,4R) vs. (2S,4S)) | Diastereomers (e.g., (2R,4R) vs. (2R,4S)) |

| Boiling Point | Identical | Different |

| Melting Point | Identical | Different |

| Solubility (in achiral solvents) | Identical | Different |

| Density | Identical | Different |

| Refractive Index | Identical | Different |

| Specific Rotation ([α]) | Equal in magnitude, opposite in sign | Different |

| NMR Spectra (in achiral solvents) | Identical | Different |

| Chromatographic Retention Time (on achiral stationary phase) | Identical | Different |

| Chromatographic Retention Time (on chiral stationary phase) | Different | Different |

Stereochemical Relationships

The relationships between the four stereoisomers of this compound can be visualized as follows:

Experimental Protocols

Due to the absence of specific literature on the experimental protocols for this compound, the following sections provide detailed, generalized methodologies for the synthesis and separation of its stereoisomers based on established chemical principles for similar chiral aldehydes.

Stereoselective Synthesis

A plausible approach for the stereoselective synthesis of this compound involves a diastereoselective aldol (B89426) reaction followed by further modifications.

Workflow for Diastereoselective Synthesis:

Protocol: Diastereoselective Aldol Reaction

-

Preparation of the Chiral Auxiliary-Derived Enolate:

-

To a solution of a chiral auxiliary, such as a (S)-4-benzyl-2-oxazolidinone, in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon) at -78 °C, add a suitable base (e.g., n-butyllithium) dropwise.

-

Stir the solution for 30 minutes to ensure complete formation of the lithium enolate.

-

Add propanoyl chloride dropwise and stir for an additional hour to form the N-propanoyl oxazolidinone.

-

To this solution, add a stronger base like lithium diisopropylamide (LDA) at -78 °C to generate the corresponding enolate.

-

-

Aldol Reaction:

-

To the enolate solution at -78 °C, add isobutyraldehyde (B47883) (2-methylpropanal) dropwise.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Cleavage of the Auxiliary:

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The chiral auxiliary can be cleaved from the aldol adduct using a mild reducing agent like lithium borohydride (B1222165) to yield the corresponding chiral diol, which can then be selectively oxidized to the aldehyde.

-

-

Deoxygenation:

-

The resulting 3-hydroxy group can be removed through a two-step process involving conversion to a xanthate ester followed by radical-induced deoxygenation (Barton-McCombie deoxygenation).

-

Separation of Stereoisomers

The separation of the four stereoisomers of this compound can be achieved using chiral chromatography, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), with a chiral stationary phase (CSP).

Workflow for Chiral GC Separation:

Protocol: Chiral Gas Chromatography

-

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Chiral capillary column (e.g., based on cyclodextrin (B1172386) derivatives like beta-DEX™ or gamma-DEX™).

-

-

GC Conditions (to be optimized):

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen

-

Flow Rate: 1-2 mL/min

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 min

-

Ramp: 2 °C/min to 150 °C

-

Hold at 150 °C for 5 min

-

-

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 1 mg/mL) of the this compound stereoisomeric mixture in a volatile solvent like hexane (B92381) or pentane.

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Record the chromatogram. The four stereoisomers should elute at different retention times.

-

Conclusion

This compound presents a clear case of stereoisomerism arising from two chiral centers. While the theoretical principles governing its four stereoisomers are well-understood, there is a notable absence of specific experimental data in the public domain. The methodologies for stereoselective synthesis and chiral separation outlined in this guide are based on established practices for analogous compounds and provide a robust starting point for researchers. Further experimental investigation is necessary to fully characterize the individual stereoisomers of this compound and unlock their potential applications in various fields of chemistry.

References

- 1. This compound | C7H14O | CID 34072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,4-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to High-Purity 2,4-Dimethylpentanal for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 2,4-Dimethylpentanal (CAS No. 27944-79-2), a branched-chain aldehyde with applications in organic synthesis and fragrance chemistry. This document details commercially available sources, key chemical and physical properties, and established experimental protocols for its synthesis, purification, and analysis.

Commercial Availability of this compound

High-purity this compound is available from a select number of commercial suppliers. While many vendors offer a standard purity of approximately 95%, higher purity grades may be available upon request or through custom synthesis. Researchers requiring purities exceeding 98% for sensitive applications should inquire directly with suppliers regarding the availability of certificates of analysis (CoA) or custom synthesis services.

| Supplier | Purity | Notes |

| LookChem | Up to 99% | Purity information is aggregated from raw suppliers and should be verified.[1] |

| CymitQuimica | Min. 95% | Offers the compound from the Biosynth brand.[2][3] |

| Molport | 95% | Lists various quantities and pricing from a single supplier.[4] |

| Biosynth | Min. 95% | Also offers custom synthesis for higher purity requirements.[5] |

| Chem Pure | 95% | Regional supplier based in Bangalore. |

Physicochemical Properties

This compound is a colorless liquid with a characteristic pungent odor.[6] Its key physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C7H14O[1][7] |

| Molecular Weight | 114.19 g/mol [8] |

| Boiling Point | 134.5 °C at 760 mmHg[1][7] |

| Density | 0.803 g/cm³[1][6] |

| Flash Point | 33.4 °C[1][7] |

| XLogP3 | 1.9[8] |

| Refractive Index | 1.401[6][7] |

Experimental Protocols

Synthesis of this compound via Hydroformylation of Isohexene

A plausible and industrially relevant method for the synthesis of this compound is the hydroformylation (oxo process) of isohexene isomers.[9] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.

Reaction Scheme:

(CH₃)₂CHCH₂CH=CH₂ + CO + H₂ → (CH₃)₂CHCH₂CH(CH₃)CHO

Materials and Reagents:

-

Isohexene (mixture of isomers)

-

Synthesis gas (CO/H₂ mixture)

-

Rhodium-based catalyst (e.g., Rh(CO)₂(acac) with a phosphine (B1218219) ligand)

-

High-pressure reactor (autoclave)

-

Anhydrous toluene (B28343) (solvent)

Procedure:

-

The high-pressure reactor is charged with anhydrous toluene, the rhodium catalyst, and the phosphine ligand under an inert atmosphere.

-

The reactor is sealed and purged with synthesis gas.

-

Isohexene is injected into the reactor.

-

The reactor is pressurized with synthesis gas to the desired pressure (typically 10-100 atm) and heated to the reaction temperature (typically 40-200 °C).[9]

-

The reaction is monitored by gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

Upon completion, the reactor is cooled, and the excess pressure is carefully released.

-

The crude reaction mixture containing this compound is collected for purification.

Purification of this compound

The crude product from the synthesis can be purified to high purity using a combination of extraction and distillation techniques. Common impurities in aldehydes include the corresponding alcohols and carboxylic acids from side reactions and oxidation.[2]

Materials and Reagents:

-

Crude this compound

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether (or other suitable organic solvent)

-

Fractional distillation apparatus

Procedure:

-

The crude product is dissolved in diethyl ether.

-

The organic solution is washed with a 10% NaHCO₃ solution to remove acidic impurities.[2]

-

The organic layer is then washed with brine to remove any remaining aqueous solution.

-

The separated organic layer is dried over anhydrous MgSO₄ or Na₂SO₄.[2]

-

The drying agent is removed by filtration.

-

The solvent is removed under reduced pressure.

-

The resulting crude aldehyde is purified by fractional distillation under atmospheric or reduced pressure.[10] The fraction corresponding to the boiling point of this compound (134.5 °C) is collected.

GC-MS Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is a standard method for determining the purity and identity of volatile compounds like this compound.[11] For enhanced sensitivity and chromatographic performance, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed.[11][12]

Materials and Reagents:

-

Sample of this compound

-

Methanol (HPLC grade)

-

PFBHA solution (10 mg/mL in deionized water)[11]

-

Internal standard (e.g., a deuterated aldehyde)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: A dilute solution of the this compound sample and the internal standard is prepared in methanol.

-

Derivatization: An aliquot of the sample solution is mixed with the PFBHA solution in a sealed vial and heated to form the oxime derivative.[11]

-

Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC-MS system.

-

GC Separation: The components are separated on the capillary column using a suitable temperature program.

-

MS Detection: The mass spectrometer is operated in either electron impact (EI) or negative chemical ionization (NCI) mode to detect the separated components.[13]

-

Data Analysis: The purity of the this compound is determined by comparing the peak area of the analyte to that of the internal standard and any impurities. The identity is confirmed by comparing the mass spectrum to a reference spectrum.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound and its application as a building block in organic synthesis.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Application of this compound in organic synthesis.

References

- 1. lookchem.com [lookchem.com]

- 2. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 27944-79-2 | Buy Now [molport.com]

- 5. biosynth.com [biosynth.com]

- 6. Cas 27944-79-2,this compound | lookchem [lookchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | C7H14O | CID 34072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Hydroformylation - Wikipedia [en.wikipedia.org]

- 10. How To [chem.rochester.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 2,4-Dimethylpentanal

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4-Dimethylpentanal, a colorless liquid with a strong, pungent odor.[1] Adherence to the following protocols is crucial to ensure a safe laboratory environment and mitigate potential risks associated with the handling of this chemical.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [2] |

| CAS Number | 27944-79-2 | [1][2] |

| Appearance | Colorless liquid | [1] |

| Odor | Strong, pungent | [1] |

| Boiling Point | 134.5°C at 760 mmHg | [1][3] |

| Flash Point | 33.4°C | [1][3] |

| Density | 0.803 g/cm³ | [1] |

| Vapor Pressure | 8.08 mmHg at 25°C | [1] |

| Refractive Index | 1.401 | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

Flammable liquids: Category 3[2]

-

Skin irritation: Category 2[2]

-

Serious eye irritation: Category 2A[2]

-

Specific target organ toxicity — single exposure (Respiratory tract irritation): Category 3[2]

Hazard Statements:

-

H226: Flammable liquid and vapor.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

The following diagram illustrates the relationship between the hazard classifications and the necessary precautionary measures.

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound from receipt to disposal.

Detailed Experimental Protocols

While specific experimental protocols are highly dependent on the nature of the research, the following general procedures for handling this compound must be followed.

4.1. Engineering Controls

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[6]

-

Ensure eyewash stations and safety showers are readily accessible.[4]

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[5]

-

Hand Protection: Use chemically resistant gloves such as nitrile or neoprene.[5]

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[5] An apron may be required for larger quantities.[4]

-

Respiratory Protection: If ventilation is inadequate or there is a risk of aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.[5]

4.3. Handling Procedures

-

Keep away from heat, sparks, open flames, and other ignition sources.[6] No smoking.[6]

-

To prevent static electricity discharge, all metal parts of the equipment must be grounded.[6] Use only non-sparking tools.[6]

-

Avoid contact with skin and eyes, and avoid inhalation of vapors.[4]

-

Keep containers tightly closed when not in use.[6]

-

Wash hands thoroughly after handling.[4]

4.4. Storage

-

Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[7]

-

Keep containers tightly closed and sealed.[6]

-

Store away from incompatible materials, such as oxidizing agents.[4]

First Aid Measures

In the event of exposure, follow these first aid measures and seek medical attention.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8] If breathing is difficult, give oxygen.[9] If not breathing, give artificial respiration.[8][9] Call a poison center or doctor if you feel unwell.

-

Skin Contact: Take off immediately all contaminated clothing.[7] Rinse the skin with water or shower.[7] If skin irritation occurs, get medical advice/attention.[6]

-

Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[6]

-

Ingestion: Do NOT induce vomiting.[6][9] Clean mouth with water and drink plenty of water afterwards.[8] Call a physician or poison control center immediately.[6]

Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.

-

Small Spills:

-

Remove all ignition sources.[4]

-

Ventilate the area.[5]

-

Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[4][5]

-

Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled, and sealed container for hazardous waste.[4][5]

-

-

Large Spills:

Disposal

Disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[5]

-

Collect all waste containing this compound, including contaminated materials from spills, in a designated, chemically compatible, and properly sealed container.[5]

-

Clearly label the waste container as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and the date of accumulation.[5]

-

Arrange for the collection of the hazardous waste by the institution's EHS department or a licensed hazardous waste disposal contractor.[5]

-

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

References

- 1. Cas 27944-79-2,this compound | lookchem [lookchem.com]

- 2. This compound | C7H14O | CID 34072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.fi [fishersci.fi]

- 9. echemi.com [echemi.com]

Technical Guide to 2,4-Dimethylpentanal: A Material Safety and Handling Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 2,4-Dimethylpentanal (CAS No. 27944-79-2), including its physicochemical properties, toxicological profile, and recommended handling procedures. Detailed experimental methodologies for key safety assessments are provided to support laboratory professionals in ensuring safe handling and use.

Chemical and Physical Properties

This compound is a colorless liquid with a strong, pungent odor.[1] It is a branched-chain aldehyde used as a flavoring agent, in the fragrance industry, and as an intermediate in chemical synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [2][3][4] |

| Molecular Weight | 114.19 g/mol | [2][3][5][6] |

| Boiling Point | 134.5 °C at 760 mmHg | [1] |

| Flash Point | 33.4 °C | [1] |

| Density | 0.803 g/cm³ | [1] |

| Vapor Pressure | 8.08 mmHg at 25 °C | [1] |

| Refractive Index | 1.401 | [1] |

| SMILES | CC(C)CC(C)C=O | [2][3] |

| InChIKey | GPTMCJMLSOIYGU-UHFFFAOYSA-N | [2] |

Toxicological Profile and Hazard Identification

This compound is classified as a flammable liquid and vapor. It is also recognized as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation[2] |

Experimental Protocols for Safety Assessment

Detailed methodologies for assessing the key hazards associated with this compound are outlined below. These protocols are based on internationally recognized standards.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)